molecular formula C19H19NO4 B1192785 Govaniadine

Govaniadine

Cat. No. B1192785
M. Wt: 325.36
InChI Key: VSCSJMRNBGGEEP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Govaniadine is a natural potent inducer of apoptosis in MCF-7 cell lines.

Scientific Research Applications

1. Hepatoprotective and Anti-inflammatory Effects

Govaniadine has demonstrated notable hepatoprotective and anti-inflammatory properties. Jahan et al. (2021) found that govaniadine effectively ameliorates oxidative stress and inflammation in carbon tetrachloride-induced hepatotoxicity in rats. This alkaloid was observed to reduce serum enzyme levels, indicating its potential in liver injury treatment. It also showed significant antioxidant activity, which contributes to its hepatoprotective function (Jahan et al., 2021).

2. Pharmacokinetic Properties

Marques et al. (2016) investigated the in vitro metabolism and plasma protein binding of govaniadine, revealing its potential as a drug candidate. The study detailed its pharmacokinetic properties in rats and identified various metabolites, offering insights into how govaniadine is processed in the body (Marques et al., 2016).

3. Cytotoxic Effects on Cancer Cells

Govaniadine has shown promising cytotoxic and apoptotic effects on human breast cancer cells. Sivakumaran et al. (2018) reported that govaniadine induced dose- and time-dependent cytotoxic effects in MCF-7 cells, along with apoptosis. This points towards its potential use in breast cancer therapies (Sivakumaran et al., 2018).

4. Analgesic Activity

Muhammad et al. (2015) demonstrated that govaniadine exhibits analgesic effects, both peripherally and centrally. This was shown through tests in mice, suggesting govaniadine's potential in pain management (Muhammad et al., 2015).

5. Cytotoxicity and Permeability in Cell Culture

Marques et al. (2020) evaluated govaniadine for its cytotoxicity and permeability in various cell lines. This study provided insights into the effects of govaniadine on cellular viability and its ability to cross cell membranes, essential for its therapeutic applications (Marques et al., 2020).

6. Urease Inhibition

Shrestha et al. (2013) found that govaniadine exhibits urease enzyme inhibition. This discovery suggests potential applications in conditions where urease activity is a concern, such as certain gastrointestinal disorders (Shrestha et al., 2013).

7. β-Glucuronidase Inhibition

Govaniadine demonstrated significant inhibition of β-glucuronidase, an enzyme linked to cancer development in the intestine. This finding by Shrestha et al. (2017) opens avenues for research into govaniadine's potential in cancer prevention, especially in the gastrointestinal tract (Shrestha et al., 2017).

8. Anti-leishmanial Activity

Shrestha et al. (2017) also reported on govaniadine's anti-leishmanial activity against L. major, indicating its potential as a therapeutic agent for leishmaniasis (Shrestha et al., 2017).

properties

Product Name

Govaniadine

Molecular Formula

C19H19NO4

Molecular Weight

325.36

IUPAC Name

(S)-2-Methoxy-5,8,14,14a-tetrahydro-6H-[1,3]dioxolo[4,5-g]isoquinolino[2,1-b]isoquinolin-1-ol

InChI

InChI=1S/C19H19NO4/c1-22-15-3-2-11-4-5-20-9-13-8-17-16(23-10-24-17)7-12(13)6-14(20)18(11)19(15)21/h2-3,7-8,14,21H,4-6,9-10H2,1H3/t14-/m0/s1

InChI Key

VSCSJMRNBGGEEP-AWEZNQCLSA-N

SMILES

OC1=C(OC)C=CC2=C1[C@@]3([H])N(CC2)CC4=CC(OCO5)=C5C=C4C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Govaniadine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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